Research has shown that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide exhibits inhibitory activity against various enzymes, including serine proteases, metalloproteases, and kinases. It has also been shown to exhibit anticancer activity in vitro and in vivo. Further studies have revealed its effectiveness in treating several types of cancer, including pancreatic cancer, lung cancer, and breast cancer.